![molecular formula C19H14N4O6S2 B2411512 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-32-7](/img/structure/B2411512.png)
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” is a sulfonamide compound . It has a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves the addition of sulfuric acid cooled to 0°C, 2-methyl-5-phenyloxazole, and a 57% solution of nitric acid . The mixture is then kept at 25°C for 5 hours .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 1,2-oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The unique structure of C19H14N4O6S2 makes it a promising candidate for drug development. Researchers have investigated its potential as an anticonvulsant, antimicrobial, or anticancer agent. The compound’s aromatic character and hydrogen bonding ability contribute to its bioactivity. For instance, the anticonvulsant drug Rufinamide and the broad-spectrum cephalosporin antibiotic Cefatrizine contain a 1,2,3-triazole core similar to C19H14N4O6S2 .
Environmental Remediation and Wastewater Treatment
Functionalized silica nanoparticles containing C19H14N4O6S2 have been investigated for environmental applications. These nanoparticles can adsorb heavy metals, organic pollutants, and dyes from water sources. Their potential in wastewater treatment and environmental remediation is an active area of research .
Mechanism of Action
Target of Action
The primary targets of the compound “N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide” are currently under investigation . The compound is being studied in clinical trials, and its specific targets are yet to be fully annotated .
Mode of Action
It is believed to interact with its targets, leading to changes at the molecular level that could potentially influence cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are currently under investigation . Understanding these pathways and their downstream effects is crucial for elucidating the compound’s mechanism of action .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . These effects are likely to be diverse, given the complexity of biological systems and the potential for the compound to interact with multiple targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the local coordination environment of the compound, which can affect its interaction with targets and its overall catalytic activity
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6S2/c1-11-8-18(21-29-11)22-31(27,28)15-5-2-13(3-6-15)20-19(24)17-10-12-9-14(23(25)26)4-7-16(12)30-17/h2-10H,1H3,(H,20,24)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNQANURKRPVAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
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